![molecular formula C13H12O2 B1596464 4-(4-Methylphenoxy)phenol CAS No. 35094-91-8](/img/structure/B1596464.png)
4-(4-Methylphenoxy)phenol
Overview
Description
4-(4-Methylphenoxy)phenol is an organic compound with the molecular formula C13H12O2 It is a phenolic compound characterized by a phenol group substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylphenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Methylphenoxy)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sulfuric acid, hydrochloric acid, nitric acid.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic derivatives.
Scientific Research Applications
4-(4-Methylphenoxy)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenoxy)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways . These interactions contribute to its biological activities, including enzyme inhibition and anti-inflammatory effects .
Comparison with Similar Compounds
2-Methoxyphenol:
3-Methoxyphenol: Utilized in the synthesis of calixresorcinarenes and other organic compounds.
4-Methoxyphenol: Known for its use as an antioxidant in various industrial applications.
Uniqueness: 4-(4-Methylphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
4-(4-Methylphenoxy)phenol, with the molecular formula C13H12O2, is a phenolic compound notable for its diverse biological activities and applications. This compound features a phenolic group substituted with a 4-methylphenoxy group, allowing it to participate in various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution. A common method is the reaction of 4-methylphenol with 4-chlorophenol in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide at elevated temperatures. This method can be scaled up for industrial production using continuous flow reactors and optimized conditions to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenolic group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the compound can undergo redox reactions that impact cellular oxidative stress pathways, potentially leading to various biological effects.
Antioxidant Activity
Research indicates that phenolic compounds, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Enzyme Inhibition Studies
Studies have shown that this compound can act as an enzyme inhibitor. For instance, it has been investigated for its inhibitory effects on certain enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.
Case Studies
- Androgen Receptor Antagonism : A related study focused on derivatives of phenolic compounds revealed that certain analogs exhibited potent androgen-antagonistic activity. For example, derivatives binding to the androgen receptor showed IC50 values as low as 0.043 μM against specific cancer cell lines. This suggests potential applications in treating prostate cancer by modulating androgen receptor activity .
- Antimicrobial Activity : Another study highlighted the antimicrobial properties of phenolic compounds similar to this compound. These compounds have been shown to inhibit the growth of various bacterial strains, indicating their potential use as natural preservatives or therapeutic agents.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
4-Methoxyphenol | Structure | Antioxidant; used in cosmetics and pharmaceuticals |
2-Methoxyphenol | Structure | Antimicrobial; used in food preservation |
3-Methoxyphenol | Structure | Antioxidant; utilized in organic synthesis |
Properties
IUPAC Name |
4-(4-methylphenoxy)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGFJYRTWKBZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348900 | |
Record name | 4-(4-methylphenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35094-91-8 | |
Record name | 4-(4-Methylphenoxy)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35094-91-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-methylphenoxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10348900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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